molecular formula C27H29ClFN3Na2O9 B13850291 Mosapride Citric Amide Disodium Salt

Mosapride Citric Amide Disodium Salt

Cat. No.: B13850291
M. Wt: 640.0 g/mol
InChI Key: QNUWDUAIRAGYOQ-UHFFFAOYSA-L
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Description

Mosapride Citric Amide Disodium Salt is a derivative of Mosapride, a gastroprokinetic agent that acts as a selective 5-HT4 receptor agonist. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mosapride Citric Amide Disodium Salt involves multiple steps, starting from the base compound Mosapride. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Mosapride Citric Amide Disodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Mechanism of Action

Mosapride Citric Amide Disodium Salt exerts its effects by acting as a selective 5-HT4 receptor agonist. This action stimulates gastric motility and accelerates gastric emptying. The molecular targets and pathways involved include the serotonin receptors in the gastrointestinal tract, which play a crucial role in regulating motility and secretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mosapride Citric Amide Disodium Salt is unique due to its dual action as a 5-HT4 receptor agonist and 5-HT3 antagonist. This dual mechanism enhances its prokinetic effects and makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C27H29ClFN3Na2O9

Molecular Weight

640.0 g/mol

IUPAC Name

disodium;3-[[2-chloro-5-ethoxy-4-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methylcarbamoyl]phenyl]carbamoyl]-3-hydroxypentanedioate

InChI

InChI=1S/C27H31ClFN3O9.2Na/c1-2-40-22-10-21(31-26(38)27(39,11-23(33)34)12-24(35)36)20(28)9-19(22)25(37)30-13-18-15-32(7-8-41-18)14-16-3-5-17(29)6-4-16;;/h3-6,9-10,18,39H,2,7-8,11-15H2,1H3,(H,30,37)(H,31,38)(H,33,34)(H,35,36);;/q;2*+1/p-2

InChI Key

QNUWDUAIRAGYOQ-UHFFFAOYSA-L

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)NC(=O)C(CC(=O)[O-])(CC(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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